molecular formula C19H26N4O8 B14428574 H-Ala-Glu-Tyr-Gly-OH CAS No. 84692-81-9

H-Ala-Glu-Tyr-Gly-OH

Cat. No.: B14428574
CAS No.: 84692-81-9
M. Wt: 438.4 g/mol
InChI Key: YQHOVSUJJZROSW-BPNCWPANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound H-Ala-Glu-Tyr-Gly-OH is a tetrapeptide consisting of the amino acids alanine, glutamic acid, tyrosine, and glycine Peptides like this one are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Glu-Tyr-Gly-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the preparation of peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The subsequent amino acids (tyrosine, glutamic acid, and alanine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for coupling, and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods

In an industrial setting, the production of peptides like This compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of peptides. Purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .

Chemical Reactions Analysis

Types of Reactions

H-Ala-Glu-Tyr-Gly-OH: can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidized products.

    Reduction: Peptide bonds are generally stable to reduction, but specific side chains can be reduced under certain conditions.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while substitution reactions can yield modified peptides with different amino acid sequences .

Scientific Research Applications

H-Ala-Glu-Tyr-Gly-OH: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which H-Ala-Glu-Tyr-Gly-OH exerts its effects depends on its specific biological contextThe molecular targets and pathways involved can vary widely, but common pathways include those related to cellular signaling and protein-protein interactions .

Comparison with Similar Compounds

H-Ala-Glu-Tyr-Gly-OH: can be compared to other similar peptides, such as:

The uniqueness of This compound lies in its specific sequence and the resulting properties, which can be tailored for various applications in research and industry.

Properties

CAS No.

84692-81-9

Molecular Formula

C19H26N4O8

Molecular Weight

438.4 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-aminopropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C19H26N4O8/c1-10(20)17(29)22-13(6-7-15(25)26)19(31)23-14(18(30)21-9-16(27)28)8-11-2-4-12(24)5-3-11/h2-5,10,13-14,24H,6-9,20H2,1H3,(H,21,30)(H,22,29)(H,23,31)(H,25,26)(H,27,28)/t10-,13-,14-/m0/s1

InChI Key

YQHOVSUJJZROSW-BPNCWPANSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)N

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.